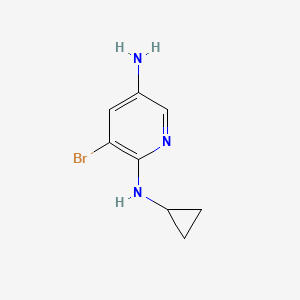
5-Amino-3-bromo-2-(cyclopropylamino)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-bromo-2-(cyclopropylamino)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, an amino group at position 5, and a cyclopropylamino substituent at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Amino-3-bromo-2-(cyclopropylamino)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino and cyclopropylamino groups can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.
科学研究应用
5-Amino-3-bromo-2-(cyclopropylamino)pyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Research: It can be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
作用机制
The mechanism of action of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
相似化合物的比较
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Electron Effects: The cyclopropylamino group in the target compound introduces moderate electron donation compared to the stronger electron-donating N,N-dimethylamino group in its analog .
- Solubility: Morpholine-containing analogs (e.g., 5-Bromo-2-morpholinopyridin-3-amine) may exhibit enhanced water solubility due to the oxygen atom in the morpholine ring .
Physicochemical Properties and Stability
While direct data on the target compound’s stability are unavailable, analogs provide indirect insights:
- Reactivity : Bromine at position 3 facilitates nucleophilic aromatic substitution (SNAr) reactions, as seen in analogs like 5-Bromo-N-methylpyridin-2-amine .
生物活性
5-Amino-3-bromo-2-(cyclopropylamino)pyridine, identified by its CAS number 1365272-52-1, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrN3. The structure consists of a pyridine ring substituted with an amino group, a bromo group, and a cyclopropylamino moiety, which contributes to its unique pharmacological properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies on similar compounds have indicated that they can significantly inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating potent inhibitory effects on cell growth .
- In Vivo Efficacy : In vivo studies involving animal models have suggested that derivatives of this compound can effectively reduce tumor size and improve survival rates in cancer models. These findings highlight the therapeutic potential of this class of compounds .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the clinical applicability of this compound. Similar compounds have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and acceptable metabolic stability .
属性
IUPAC Name |
3-bromo-2-N-cyclopropylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGHUMKVVFPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













